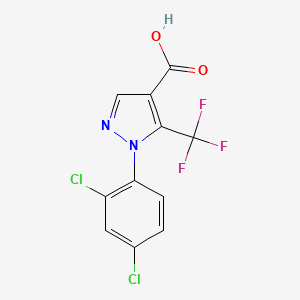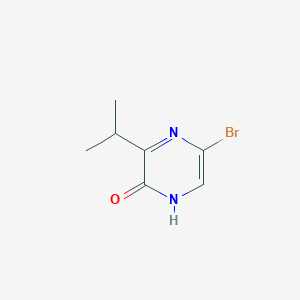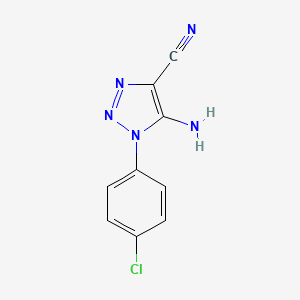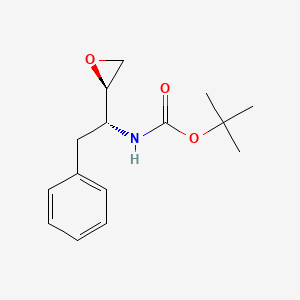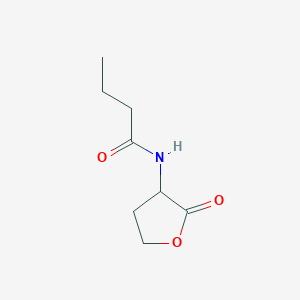
N-Butanoyl-DL-homoserine lactone
Vue d'ensemble
Description
L'inhibiteur de l'activateur du plasminogène de type 2, également connu sous le nom de SerpinB2, est un membre de la famille des inhibiteurs de la sérine protéase de la clade B. Il a été initialement identifié comme un inhibiteur de la sérine protéase sécrétée, l'activateur du plasminogène de type urokinase. L'inhibiteur de l'activateur du plasminogène de type 2 joue un rôle important dans la cascade d'activation du plasminogène, qui est essentielle pour maintenir la perméabilité vasculaire et remodeler la matrice extracellulaire .
Mécanisme D'action
Target of Action
N-Butanoyl-DL-homoserine lactone, also known as N-Butyryl-DL-homoserine lactone, N-Butyrylhomoserine lactone, or N-(2-oxooxolan-3-yl)butanamide, primarily targets Pseudomonas aeruginosa . It is involved in the process of quorum sensing, which is a mechanism of cell-to-cell communication among bacteria .
Mode of Action
This compound interacts with its target by blocking quorum sensing and inhibiting biofilm formation in Pseudomonas aeruginosa . This interaction results in the disruption of bacterial communication, thereby affecting their ability to form biofilms, which are protective structures that enhance bacterial survival .
Biochemical Pathways
The compound affects the quorum sensing pathway in gram-negative bacteria . By blocking quorum sensing, it disrupts the bacteria’s ability to communicate and coordinate group behaviors, including biofilm formation . This disruption can lead to downstream effects such as decreased bacterial virulence and increased susceptibility to antibiotics .
Pharmacokinetics
Given its role as a signaling molecule in bacteria, it is likely that its bioavailability and stability are influenced by factors such as bacterial density and the presence of other signaling molecules .
Result of Action
The primary result of this compound’s action is the inhibition of biofilm formation in Pseudomonas aeruginosa . By blocking quorum sensing, it prevents the bacteria from coordinating the behaviors necessary for biofilm formation . This can lead to a decrease in bacterial virulence and an increase in their susceptibility to antibiotics .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For example, different AHLs, including this compound, have been shown to behave differently at room temperature and low temperature . These differences can affect the compound’s efficacy and stability .
Analyse Biochimique
Biochemical Properties
N-Butanoyl-DL-homoserine lactone plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound is known to regulate gene expression in bacteria . It is also a potent chemoattractant for human immune cells such as neutrophils .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It is known to induce the expression of virulence genes in Pseudomonas aeruginosa when used at a concentration of 10 µM .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is involved in the synthesis of antibody-drug conjugates (ADCs) as a cleavable ADC linker .
Méthodes De Préparation
La synthèse de composés de poly(amide-imide), qui comprennent l'inhibiteur de l'activateur du plasminogène de type 2, implique la polycondensation directe de diamine avec des acides dicarboxyliques. Cette réaction utilise généralement du bromure de tétrabutylammonium fondu comme milieu vert et du phosphite de triphényle comme agent de condensation . La diamine est synthétisée par la condensation directe du 2-[5-(4-aminophényl)furan-2-yl]-4,5-diphényl-1H-imidazole avec le chlorure de 3,5-dinitrobenzoyle, suivie de la réduction du composé dinitro .
Analyse Des Réactions Chimiques
L'inhibiteur de l'activateur du plasminogène de type 2 subit diverses réactions chimiques, notamment la polymérisation et la formation de complexes avec les activateurs du plasminogène. Il forme des complexes stables avec l'activateur du plasminogène de type urokinase et l'activateur du plasminogène de type tissulaire, inhibant leur activité . Le composé peut également subir une polymérisation spontanée, qui est renforcée par des traitements tels que le chlorure de guanidinium dilué .
Applications de la recherche scientifique
L'inhibiteur de l'activateur du plasminogène de type 2 a une large gamme d'applications de recherche scientifique. Il est considérablement régulé à la hausse pendant la grossesse et en réponse à l'inflammation . Le composé s'est avéré inhiber l'agrégation du peptide bêta-amyloïde, qui est associé à la maladie d'Alzheimer et à la pré-éclampsie . De plus, l'inhibiteur de l'activateur du plasminogène de type 2 possède des activités cytoprotectrices, immunomodulatrices et anti-inflammatoires . Il est également impliqué dans la régulation de l'immunité adaptative et a été étudié pour son rôle potentiel en biologie tumorale .
Mécanisme d'action
L'inhibiteur de l'activateur du plasminogène de type 2 exerce ses effets en inhibant les activateurs du plasminogène, tels que l'activateur du plasminogène de type urokinase et l'activateur du plasminogène de type tissulaire . Cette inhibition empêche la conversion du plasminogène en plasmine, régulant ainsi la fibrinolyse et d'autres processus physiologiques impliquant la protéolyse . Le composé a également des activités intracellulaires indépendantes de l'inhibition de l'activateur du plasminogène, notamment la cytoprotection, la modulation du stress cellulaire et la différenciation .
Applications De Recherche Scientifique
Plasminogen activator inhibitor type-2 has a wide range of scientific research applications. It is dramatically upregulated during pregnancy and in response to inflammation . The compound has been shown to inhibit the aggregation of amyloid beta peptide, which is associated with Alzheimer’s disease and preeclampsia . Additionally, plasminogen activator inhibitor type-2 has cytoprotective, immunomodulatory, and anti-inflammatory activities . It is also involved in the regulation of adaptive immunity and has been studied for its potential role in tumor biology .
Comparaison Avec Des Composés Similaires
L'inhibiteur de l'activateur du plasminogène de type 2 est unique parmi les inhibiteurs de la sérine protéase en raison de ses fonctions intracellulaires et extracellulaires duales. Des composés similaires comprennent l'inhibiteur de l'activateur du plasminogène de type 1 et d'autres membres de la famille des serpines . Contrairement à l'inhibiteur de l'activateur du plasminogène de type 1, l'inhibiteur de l'activateur du plasminogène de type 2 est plus résistant à l'inactivation induite par l'hypochlorite et possède une activité de chaperon extracellulaire de type holdase . Cela rend l'inhibiteur de l'activateur du plasminogène de type 2 particulièrement précieux dans les conditions impliquant un stress oxydatif et une agrégation de protéines.
Propriétés
IUPAC Name |
N-(2-oxooxolan-3-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFNZZXXTGXBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


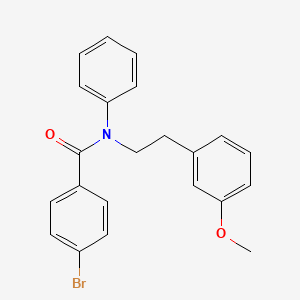
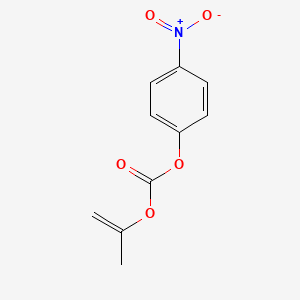
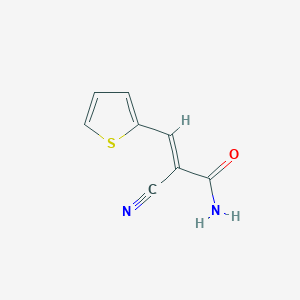

![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B3039112.png)
![5-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3039114.png)
![6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3039116.png)

